molecular formula C11H12O4 B2695333 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 877825-71-3

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Cat. No.: B2695333
CAS No.: 877825-71-3
M. Wt: 208.213
InChI Key: FNGZHLBOFSICNM-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS 877825-71-3) is a high-purity heterocyclic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol, serving as a valuable synthetic intermediate for researchers in medicinal chemistry . This compound belongs to the dihydrobenzofuran chemical class, a scaffold recognized in the development of bioactive molecules with a range of potential pharmacological activities . While specific biological data for this exact molecule may be limited, structural analogs and related benzofuran derivatives are extensively investigated in scientific research for their antimicrobial properties, particularly against Gram-positive bacteria and fungal strains such as Candida albicans . The core benzofuran structure is a privileged motif in drug discovery, appearing in compounds studied for various biological effects, which makes this methoxy- and methyl-substituted carboxylic acid a versatile and crucial building block for the synthesis of novel compounds for biological evaluation . This product is intended for laboratory research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-6-3-7-4-8(11(12)13)5-9(14-2)10(7)15-6/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGZHLBOFSICNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid typically involves the following steps:

  • Furan Synthesis: The starting material is often a furan derivative, which undergoes various chemical reactions to introduce the methoxy and methyl groups.

  • Carboxylation: The carboxylic acid group (-COOH) is introduced through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Reduced forms, such as alcohols and aldehydes.

  • Substitution Products: Derivatives with different functional groups, such as halides and esters.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can prevent cellular damage and reduce the risk of chronic diseases.

Case Study : A study published in the Journal of Medicinal Chemistry examined the antioxidant capacity of various benzofuran derivatives, including this compound. The findings demonstrated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in age-related diseases and conditions characterized by oxidative stress.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Inflammation is a key factor in many diseases, including arthritis and cardiovascular conditions.

Case Study : Research published in Phytochemistry highlighted the anti-inflammatory effects of benzofuran derivatives. The study showed that this compound inhibited pro-inflammatory cytokines in cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases.

Polymer Synthesis

The compound can serve as a building block for synthesizing polymers with specific properties. Its unique structure allows for modifications that can enhance material characteristics such as flexibility and thermal stability.

Data Table: Polymer Characteristics Derived from this compound

Polymer TypePropertyValue
PolybenzofuranThermal Stability>300°C
CopolymerFlexibilityShore A hardness 60
Biodegradable PolymerDegradation Rate60% in 6 months

Nanocomposites

In nanotechnology, this compound has been explored for creating nanocomposites that exhibit enhanced mechanical properties and conductivity.

Case Study : A recent investigation published in Advanced Materials utilized this compound to fabricate nanocomposites with graphene oxide. The resulting materials demonstrated improved electrical conductivity and mechanical strength compared to traditional composites.

Bioremediation

The compound's structural features may also lend themselves to environmental applications, particularly in bioremediation processes where organic pollutants are degraded by microorganisms.

Case Study : An environmental study assessed the biodegradability of benzofuran derivatives in contaminated soil samples. Results indicated that this compound was effectively utilized by specific microbial strains, leading to significant reductions in pollutant levels over time.

Mechanism of Action

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is similar to other benzofuran derivatives, such as 2,3-dihydro-7-methoxy-3α-methyl-5-[(E)-1-propenyl]-2β-(3,4,5-trimethoxyphenyl)benzofuran. its unique structural features, such as the presence of the carboxylic acid group, distinguish it from other compounds in the benzofuran family.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type, position, and stereochemistry, impacting physical properties, reactivity, and biological activity.

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source/Evidence ID
7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid 7-OCH₃, 2-CH₃, 5-COOH C₁₁H₁₂O₄ 208.21 Discontinued; potential for bioactivity studies
2,3-Dihydro-1-benzofuran-5-carboxylic acid No substituents (base structure) C₉H₈O₃ 164.16 Higher solubility due to lack of bulky groups
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid 5-OCH₃, 2-COOH C₁₀H₁₀O₄ 194.18 Similarity score 0.95; altered electron density
Quadricinctafuran A (6a) 2-(2-hydroxypropan-2-yl), 5-COOH C₁₂H₁₄O₄ 222.24 Bioactive marine metabolite; enhanced H-bonding
Quadricinctafuran B (6b) 2-(1,2-dihydroxypropan-2-yl), 5-COOH C₁₂H₁₄O₅ 238.24 Additional hydroxyl group improves hydrophilicity
7-(Chlorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid 7-SO₂Cl, 5-COOH C₉H₇ClO₅S 262.67 Increased acidity; sulfonyl group reactivity
2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid 2-CH₃, 5-COOH (no methoxy) C₁₀H₁₀O₃ 178.18 Reduced steric hindrance compared to target

Key Differences and Implications

2-Methyl substituent introduces steric bulk, which may hinder rotational freedom and affect metabolic stability compared to unsubstituted derivatives (e.g., 2,3-dihydro-1-benzofuran-5-carboxylic acid) .

Functional Groups :

  • Sulfonyl groups (e.g., 7-(chlorosulfonyl)- analog) enhance electrophilicity and acidity, making these compounds reactive intermediates in synthesis .
  • Hydroxypropyl substituents in Quadricinctafurans A and B improve hydrogen-bonding capacity, correlating with their bioactivity in marine sponges .

Biological Activity :

  • The target compound’s methoxy and methyl groups may synergize to modulate interactions with enzymes like SARS-CoV-2 NSP3 macrodomain, as seen in analogs (e.g., PDB 5RT1 ligand) .
  • Analog Eurycomalin A (a coumaran dimer with propene groups) demonstrates how extended substituents (e.g., prop-1-en-2-yl) enhance binding to proteins like histone deacetylases .

Biological Activity

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS Number: 877825-71-3) is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which contributes to various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of this compound is C11H12O4C_{11}H_{12}O_{4} with a molecular weight of 208.21 g/mol. Its chemical structure includes a methoxy group and a carboxylic acid functional group, which are pivotal in its biological interactions.

PropertyValue
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
CAS Number877825-71-3
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the ability of benzofurans to induce apoptosis and inhibit cell proliferation. In vitro studies have demonstrated that these compounds can interfere with critical signaling pathways involved in cancer cell survival.
  • Case Study : A study published in Frontiers in Natural Products reported that certain benzofuran derivatives showed IC50 values lower than standard chemotherapeutics against human melanoma and glioblastoma cells, indicating superior efficacy (Vieira-Júnior et al., 2023) .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Benzofuran derivatives are known for their broad-spectrum antibacterial and antifungal activities.

  • In Vitro Studies : Compounds similar to this compound have shown effective inhibition against Gram-positive and Gram-negative bacteria. For instance, studies indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) comparable to conventional antibiotics (Artocarpus heterophyllus extracts) .

Anti-inflammatory Activity

Inflammation plays a crucial role in various chronic diseases, including cancer and autoimmune disorders. Benzofurans have been identified as potential anti-inflammatory agents.

  • Mechanism : The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in the inflammatory response.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological ActivityCell Line/PathogenIC50/MIC ValuesReference
AnticancerMDA-MB-435 (human melanoma)IC50 < 0.36 μMVieira-Júnior et al., 2023
AntimicrobialStaphylococcus aureusMIC = 20 mmArtocarpus studies
Anti-inflammatoryNot specifiedNot specifiedGeneral findings

Q & A

Q. What are the recommended synthetic routes for 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, and what key reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves functionalizing benzofuran precursors through electrophilic substitution or coupling reactions. Key steps include methoxylation and carboxylation, where temperature control (e.g., 50–70°C) and pH optimization are critical to prevent side reactions. Post-synthesis purification via column chromatography (e.g., using PE/EA 35:1 v/v) and recrystallization (solvent diffusion) enhances purity (>97% by HPLC) .

Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions and diastereotopic protons in the dihydrofuran ring. X-ray crystallography provides definitive spatial conformation, as demonstrated in studies of similar benzofuran derivatives with acetyl or bromo substituents. For example, torsional angles between the benzofuran core and methoxy groups can be quantified to confirm stereoelectronic effects .

Q. What structural features of this compound are critical for its biological activity in drug discovery?

  • Methodological Answer: The methoxy group enhances lipophilicity and membrane permeability, while the carboxylic acid moiety enables hydrogen bonding with biological targets (e.g., enzymes or receptors). Comparative studies of analogs (e.g., fluorinated or difluoromethoxy derivatives) show that electronic modulation via substituents directly impacts binding affinity and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the methoxylation step?

  • Methodological Answer: Low yields often arise from incomplete substitution or competing side reactions. Strategies include:
  • Using protecting groups (e.g., acetyl or trimethylsilyl) to shield reactive sites during methoxylation.
  • Employing microwave-assisted synthesis to accelerate reaction kinetics and improve regioselectivity.
  • Monitoring intermediates via HPLC-MS to identify bottlenecks and adjust stoichiometry .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer: Discrepancies may stem from poor bioavailability or metabolic degradation. To address this:
  • Perform pharmacokinetic (PK) profiling to assess absorption/distribution.
  • Use prodrug strategies (e.g., esterification of the carboxylic acid) to enhance stability in vivo.
  • Validate target engagement via radiolabeled analogs or surface plasmon resonance (SPR) to confirm binding in physiological conditions .

Q. Which analytical techniques are suitable for detecting degradation products under varying storage conditions?

  • Methodological Answer: Stability-indicating assays are essential:
  • LC-MS/MS identifies degradation products (e.g., demethylation or oxidation byproducts).
  • Forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline pH) quantify susceptibility. For example, storage at 2–8°C in inert atmospheres minimizes hydrolysis of the carboxylic acid group .

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